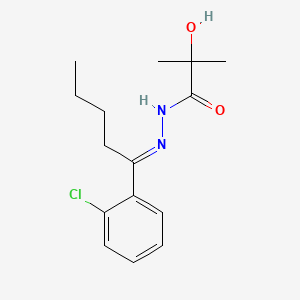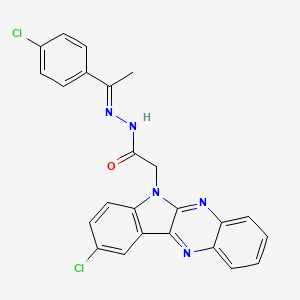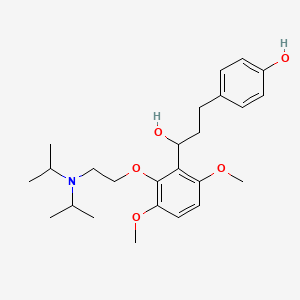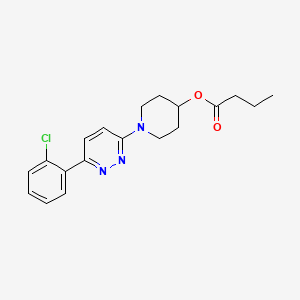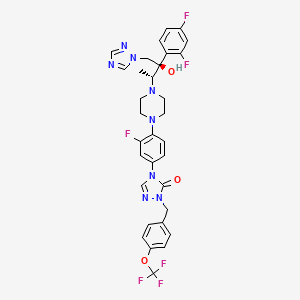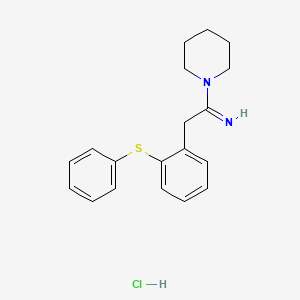
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridineacetic acid core, followed by the introduction of the phenyl group and the esterification with 2-(2-diethylaminoethoxy)ethanol. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions under controlled conditions. This includes precise temperature control, the use of catalysts to increase reaction efficiency, and purification steps such as crystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: May serve as a ligand in biochemical studies or as a probe in molecular biology experiments.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The ester group may undergo hydrolysis to release active metabolites, while the pyridine and phenyl groups can interact with biological receptors or enzymes. The diethylaminoethoxy moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
Pyridineacetic acid derivatives: These compounds share the pyridineacetic acid core but differ in their substituents.
Phenyl esters: Compounds with a phenyl group attached to an ester functional group.
Diethylaminoethoxy derivatives: Molecules containing the diethylaminoethoxy moiety.
Uniqueness
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.
特性
CAS番号 |
102207-52-3 |
|---|---|
分子式 |
C21H34Cl2N2O3 |
分子量 |
433.4 g/mol |
IUPAC名 |
2-[2-(diethylamino)ethoxy]ethyl 2-(3,6-dihydro-2H-pyridin-1-yl)-2-phenylacetate;dihydrochloride |
InChI |
InChI=1S/C21H32N2O3.2ClH/c1-3-22(4-2)15-16-25-17-18-26-21(24)20(19-11-7-5-8-12-19)23-13-9-6-10-14-23;;/h5-9,11-12,20H,3-4,10,13-18H2,1-2H3;2*1H |
InChIキー |
VFJFJOSAKXTELV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOCCOC(=O)C(C1=CC=CC=C1)N2CCC=CC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


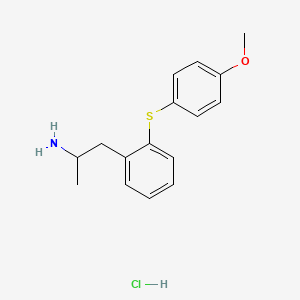
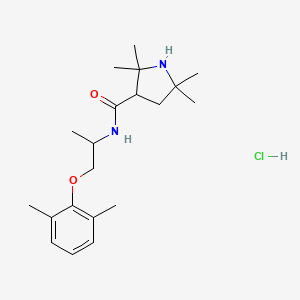
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
